1-butyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines
Preparation Methods
The synthesis of 1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the butyl, furyl, methyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrazolo[3,4-b]pyridine core is known to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other similar compounds such as:
1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: This compound has a similar trifluoromethyl group but differs in the core structure and substituents.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different core structures and applications. The uniqueness of 1-BUTYL-6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE lies in its specific combination of functional groups and the resulting biological activities
Properties
Molecular Formula |
C16H16F3N3O |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-butyl-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H16F3N3O/c1-3-4-7-22-15-14(10(2)21-22)11(16(17,18)19)9-12(20-15)13-6-5-8-23-13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
VNDSKONBRQAGHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
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